Cinoxacin

描述

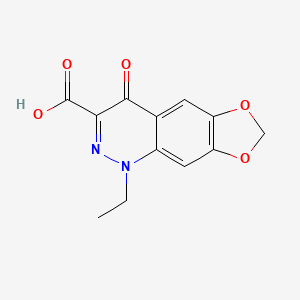

Cinoxacin is a member of the class of cinnolines that is 6,7-methylenedioxycinnolin-4(1H)-one bearing an ethyl group at position 1 and a carboxylic acid group at position 3. An analogue of oxolinic acid, it has similar antibacterial actions. It was formerly used for the treatment of urinary tract infections. It has a role as an antibacterial drug and an antiinfective agent. It is a member of cinnolines, an oxo carboxylic acid and an oxacycle.

Synthetic antimicrobial related to oxolinic acid and nalidixic acid and used in urinary tract infections.

Synthetic antimicrobial related to OXOLINIC ACID and NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.

作用机制

Target of Action

Cinoxacin primarily targets the DNA gyrase subunit A . This enzyme is essential for the separation of replicated DNA, thereby playing a crucial role in bacterial cell division .

Mode of Action

this compound binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA and, consequently, with protein synthesis . It also inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation . By inhibiting this enzyme, DNA replication and cell division are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By binding to DNA and inhibiting DNA gyrase, this compound disrupts the normal replication process, leading to the cessation of cell division .

Pharmacokinetics

this compound is rapidly absorbed after oral administration . It has a protein binding of 60 to 80% . This compound is metabolized in the liver, with approximately 30-40% metabolized to inactive metabolites . The serum half-life of this compound in patients with normal renal function is approximately 2.7 hours but increases to approximately 8.5 hours in patients with creatinine clearance less than 30 ml/min .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA synthesis, making it bactericidal . It is active against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family . This leads to the effective treatment of initial and recurrent urinary tract infections caused by these susceptible microorganisms .

Action Environment

this compound is active over the entire urinary pH range , indicating that its action, efficacy, and stability are influenced by the pH of the environment. The drug’s activity against gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family, suggests that it is particularly effective in environments where these bacteria are prevalent .

生化分析

Biochemical Properties

Cinoxacin interacts with bacterial DNA, binding strongly but reversibly, thereby interfering with the synthesis of RNA and consequently, with protein synthesis . It also appears to inhibit DNA gyrase, an enzyme necessary for proper replicated DNA separation . By inhibiting this enzyme, this compound disrupts DNA replication and cell division .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those of gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis, making it bactericidal, and is active over the entire urinary pH range . This inhibition of DNA synthesis disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves binding to DNA and inhibiting DNA gyrase . This enzyme is crucial for separating replicated DNA, and its inhibition by this compound prevents DNA replication and cell division .

Temporal Effects in Laboratory Settings

Its total absorption is not affected by concurrent food intake, although the rate of absorption may be delayed .

Dosage Effects in Animal Models

The oral, subcutaneous, and intravenous LD50 in rats are 3610 mg/kg, 1380 mg/kg, and 860 mg/kg, respectively. In mice, these values are 2330 mg/kg, 900 mg/kg, and 850 mg/kg, respectively . This indicates that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is metabolized in the liver, with approximately 30-40% metabolized to inactive metabolites . It is primarily excreted in the urine, with 60% of a dose appearing in the urine in unchanged form .

Transport and Distribution

This compound is rapidly absorbed after oral administration and is about 63% bound to protein in human serum . Its volume of distribution in healthy subjects or in patients with renal dysfunction is about 0.25 L/kg . It concentrates in renal and prostatic tissues .

生物活性

Cinoxacin is a synthetic antibacterial agent primarily used to treat urinary tract infections (UTIs). It belongs to the quinolone class of antibiotics and exhibits significant biological activity against various gram-negative bacteria, particularly those in the Enterobacteriaceae family. This article explores the biological activity of this compound, including its mechanism of action, spectrum of activity, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions by inhibiting bacterial DNA synthesis. It binds reversibly to DNA, interfering with RNA synthesis and subsequently protein synthesis. A key aspect of its action is the inhibition of DNA gyrase, an enzyme essential for DNA replication and cell division . This mechanism results in bactericidal effects across a wide range of urinary pH levels.

Spectrum of Activity

This compound demonstrates notable efficacy against several gram-negative pathogens, particularly:

- Escherichia coli

- Proteus mirabilis

- Klebsiella pneumoniae

- Enterobacter spp.

The drug has been shown to have greater inhibitory and bactericidal activity compared to nalidixic acid, with less susceptibility to variations in bacterial inoculum . The effectiveness is particularly pronounced in acidic environments, which enhances its antibacterial properties.

| Pathogen | Activity | Notes |

|---|---|---|

| Escherichia coli | Highly effective | Common cause of UTIs |

| Proteus mirabilis | Highly effective | Effective at concentrations found in urine |

| Klebsiella pneumoniae | Effective | Important in nosocomial infections |

| Enterobacter spp. | Effective | Notable for resistance patterns |

Pharmacokinetics

This compound exhibits a serum protein binding rate of approximately 70%, with 50-60% excretion of the unchanged drug in urine. Its elimination half-life is about one hour but can be prolonged in patients with renal impairment .

Absorption and Distribution

- Oral Bioavailability : High

- Peak Plasma Concentration : Achieved rapidly post-administration

- Excretion : Primarily through urine

Clinical Efficacy and Case Studies

This compound has been evaluated for its clinical efficacy in treating UTIs. In comparative studies involving 2,801 patients, it was noted that approximately 5% reported adverse drug reactions (ADRs), which were generally fewer than those observed with other antibiotics such as nalidixic acid and amoxicillin .

Case Study Highlights

- Efficacy in Recurrent UTIs :

- Adverse Reactions :

Resistance Patterns

While this compound is effective against many pathogens, resistance can develop quickly through serial transfers in vitro. Some strains may survive even at bactericidal concentrations, indicating a potential challenge in clinical settings .

科学研究应用

Pharmacological Properties

Cinoxacin exhibits several key pharmacological characteristics:

- Absorption and Distribution : this compound is almost completely absorbed when administered orally, with peak serum concentrations reached within 2 hours. Approximately 60-70% of the drug binds to serum proteins, and 50-55% is excreted unchanged in urine .

- Spectrum of Activity : The drug is effective against a range of pathogens responsible for UTIs, including Escherichia coli, Proteus mirabilis, and Klebsiella species. It has demonstrated bactericidal activity against these organisms at urinary concentrations that exceed the minimal inhibitory concentration .

- Safety Profile : Clinical studies have shown that this compound is well tolerated with minimal adverse effects, which include nausea and dizziness. No significant hematological or renal toxicity has been reported in patients treated for UTIs .

Case Studies

- Efficacy in UTI Treatment : A study involving 20 patients with UTIs caused by Enterobacteriaceae showed that 95% achieved eradication of the initial strain during treatment. At six weeks post-treatment, 65% had sterile urine samples .

- Complicated UTIs : In a clinical evaluation involving 41 patients with complicated UTIs, this compound was administered at a dosage of 250 mg every six hours for ten days. The effectiveness was assessed in 32 cases, with positive outcomes reported in a significant number of patients .

- Prophylactic Use : Initial studies suggest that this compound may also serve as a prophylactic agent for women with recurrent symptomatic UTIs, enhancing its application beyond immediate treatment .

Comparative Effectiveness

This compound has been compared favorably to other standard therapies for bacterial cystitis and recurrent UTIs. Its rapid attainment of therapeutic urinary concentrations and greater efficacy against resistant strains make it a valuable option in clinical settings .

| Property | This compound | Nalidixic Acid |

|---|---|---|

| Absorption | Almost complete | Moderate |

| Protein Binding | 60-70% | Variable |

| Urinary Excretion | 50-55% unchanged | Higher percentage |

| Minimal Inhibitory Concentration | Effective against UTI pathogens | Less effective |

| Side Effects | Minimal | More frequent adverse effects |

Future Research Directions

While this compound has established its utility in treating urinary tract infections, further research is warranted to explore its potential applications in:

- Prostatitis Treatment : There are indications that this compound could be beneficial for treating prostatitis, although more studies are needed to confirm its efficacy in this area .

- Antimicrobial Resistance : Investigating the mechanisms behind resistance development to this compound could inform strategies to mitigate resistance among bacterial populations .

属性

IUPAC Name |

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWPHTZYNWKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022822 | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L | |

| Record name | SID56422419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28657-80-9 | |

| Record name | Cinoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28657-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinoxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinoxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMK22VUH23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-262, 261 °C | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。